molecular formula C22H17BrN4OS B12014429 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone

2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone

Cat. No.: B12014429
M. Wt: 465.4 g/mol
InChI Key: MHBPBNIXHKPVHX-UHFFFAOYSA-N
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Description

2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone is a complex organic compound that features a unique combination of aromatic rings, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Bromophenyl and Pyridinyl Groups: These groups can be introduced via nucleophilic substitution reactions, often using brominated aromatic compounds and pyridine derivatives.

    Formation of the Sulfanyl Linkage: This step involves the reaction of the triazole intermediate with thiol-containing compounds under mild conditions.

    Final Coupling with Ethanone: The final product is obtained by coupling the intermediate with 4-methylphenyl ethanone under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the triazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies of chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone
  • 2-{[4-(4-Fluorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone
  • 2-{[4-(4-Methylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone

Uniqueness

The uniqueness of 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone lies in its bromine substituent, which can significantly influence its reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to biological targets. Additionally, the combination of the triazole and sulfanyl groups provides a versatile scaffold for further functionalization and optimization in drug design and material science applications.

Properties

Molecular Formula

C22H17BrN4OS

Molecular Weight

465.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C22H17BrN4OS/c1-15-4-6-16(7-5-15)20(28)14-29-22-26-25-21(17-3-2-12-24-13-17)27(22)19-10-8-18(23)9-11-19/h2-13H,14H2,1H3

InChI Key

MHBPBNIXHKPVHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

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